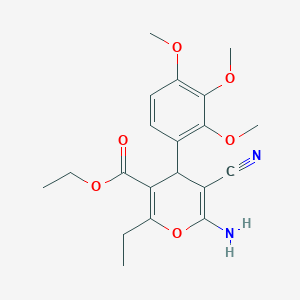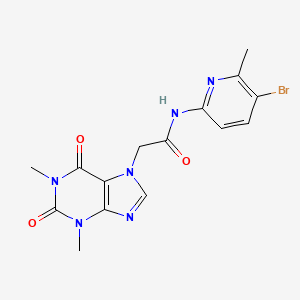![molecular formula C21H34N2O3 B5201853 N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)butanamide](/img/structure/B5201853.png)
N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)butanamide, also known as Remifentanil, is a potent synthetic opioid analgesic drug. It was first synthesized in the 1990s by Janssen Pharmaceutica and is currently used in clinical settings for pain management during surgery and other medical procedures. Remifentanil has gained popularity due to its fast onset and short duration of action, making it an ideal choice for anesthesia during short procedures.
Mecanismo De Acción
N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)butanamide works by binding to mu-opioid receptors in the brain and spinal cord, leading to the inhibition of pain signals. It also activates the reward centers in the brain, leading to feelings of euphoria. The drug has a rapid onset of action, with peak effects occurring within 1-2 minutes of administration.
Biochemical and physiological effects
N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)butanamide has several biochemical and physiological effects, including analgesia, sedation, respiratory depression, and cardiovascular effects. It has been shown to decrease the need for other analgesics and reduce postoperative pain. However, it can also cause respiratory depression, which can be life-threatening if not managed appropriately.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)butanamide has several advantages for lab experiments, including its fast onset and short duration of action, which allows for precise control of the drug's effects. It has also been shown to have a low potential for drug interactions, making it a safe choice for use in combination with other drugs. However, its short duration of action can also be a limitation, as it may require repeated administration during prolonged experiments.
Direcciones Futuras
There are several future directions for research involving N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)butanamide. One area of interest is its use in combination with other drugs to enhance its analgesic effects and reduce side effects. Researchers are also investigating its use in different clinical settings, such as chronic pain management and palliative care. Additionally, there is ongoing research into the development of new opioid drugs with improved safety profiles and reduced potential for abuse.
Métodos De Síntesis
The synthesis of N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)butanamide involves several steps starting from commercially available precursors. The first step involves the protection of the piperidine nitrogen with a benzyl group, followed by the addition of a methoxyethyl group to the nitrogen. The next step involves the coupling of the protected piperidine with the butyric acid derivative to form the amide bond. Finally, the benzyl group is removed to yield N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)butanamide.
Aplicaciones Científicas De Investigación
N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)butanamide has been extensively studied for its analgesic properties and its effects on the central nervous system. Researchers have investigated its use in different clinical settings, including cardiac surgery, obstetrics, and postoperative pain management. It has also been studied in combination with other drugs to enhance its analgesic effects and reduce side effects.
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O3/c1-4-7-21(24)23(14-15-25-2)16-18-10-12-22(13-11-18)17-19-8-5-6-9-20(19)26-3/h5-6,8-9,18H,4,7,10-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBFMUKILCDODD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CCOC)CC1CCN(CC1)CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

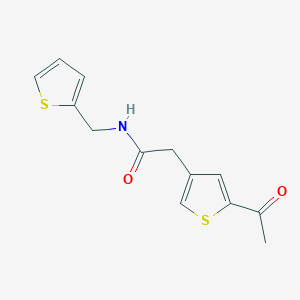
![N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B5201796.png)
![dimethyl 2-[(4-iodobenzoyl)amino]terephthalate](/img/structure/B5201797.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B5201799.png)
![6-(4-chlorobenzyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B5201807.png)
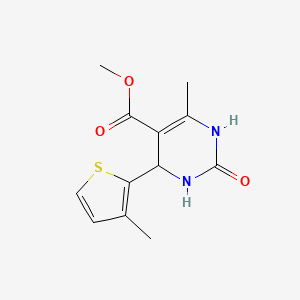
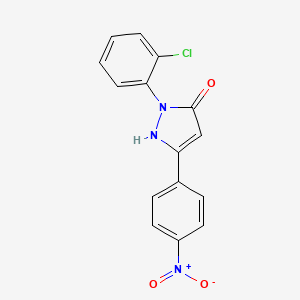
![ethyl {1,5-dimethyl-9-oxo-7-[(propylamino)carbonothioyl]-3,7-diazabicyclo[3.3.1]non-3-yl}(oxo)acetate](/img/structure/B5201820.png)
![1-[2-(1-adamantyloxy)-2-oxoethyl]-3-methylpyridinium chloride](/img/structure/B5201827.png)
![2-iodo-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5201835.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)ethanediamide](/img/structure/B5201857.png)
![4-(2-phenylethyl)-1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5201866.png)
